

### FT827 covalent binding to Cys223 of USP7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FT827	
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An In-Depth Technical Guide to the Covalent Binding of FT827 to Cys223 of USP7

#### Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Its involvement in key cellular processes—including DNA repair, cell cycle progression, and immune response—has made it a significant target for therapeutic intervention, particularly in oncology.[1][2] A primary function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[3][4] Consequently, inhibiting USP7 leads to the degradation of MDM2, stabilization of p53, and the activation of tumor-suppressive pathways.[3][4]

**FT827** is a potent and selective small-molecule inhibitor that covalently modifies the catalytic cysteine (Cys223) of USP7.[4][5][6] This guide provides a detailed technical overview of the mechanism, binding kinetics, and experimental validation of **FT827**'s interaction with USP7, intended for researchers and professionals in drug development.

# Data Presentation: Quantitative Analysis of FT827 Interaction with USP7

The inhibitory activity and binding affinity of **FT827** have been characterized through various biochemical and biophysical assays. For comparative purposes, data for FT671, a non-covalent analog, is also presented.



Table 1: In Vitro Inhibition and Binding Affinity

Compound	Target Protein	Parameter	Value	Reference(s)
FT827	USP7 Catalytic Domain (USP7CD)	Kd (Apparent Dissociation Constant)	7.8 μΜ	[4][7][8]
USP7	Ki (Inhibition Constant)	4.2 μΜ	[5][8]	
USP7	kinact/Ki (Enzyme Inactivation Rate)	66 ± 25 M-1s-1	[4]	
FT671	USP7 Catalytic Domain (USP7CD)	Kd (Apparent Dissociation Constant)	65 nM	[4][7]
USP7 Catalytic Domain (USP7CD)	IC50 (Half- maximal Inhibitory Conc.)	52 nM	[4][7]	
USP7 C- terminus (USP7C-term)	IC50 (Half- maximal Inhibitory Conc.)	69 nM	[4][7]	

Table 2: Cellular Target Engagement

Compound	Assay Context	Parameter	Value	Reference(s)
FT827	MCF7 Cell Lysates & Intact Cells	IC50 (vs. HA- UbC2Br probe)	~0.1 - 2 μM	[4][5]
FT671	MCF7 Cell Lysates & Intact Cells	IC50 (vs. HA- UbC2Br probe)	~0.1 - 2 μM	[4][7]



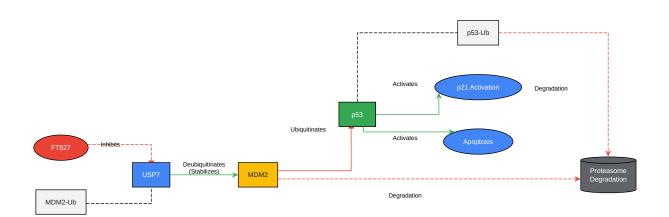
#### **Mechanism of Covalent Binding**

Co-crystal structures reveal that **FT827** targets a dynamic pocket near the catalytic center of USP7.[3][9] Uniquely, it binds to the auto-inhibited, apo conformation of the enzyme.[4] The inhibitor features a vinylsulfonamide moiety that acts as a Michael acceptor. This "warhead" is positioned to react with the thiol side chain of the catalytic Cys223 residue, forming an irreversible covalent bond.[4][10] This modification permanently inactivates the enzyme.

The interaction is highly specific, as **FT827** showed no significant inhibition against a panel of 37 other deubiquitinases.[4][5]

### **Signaling Pathways Modulated by FT827**

The primary therapeutic rationale for USP7 inhibition is the reactivation of the p53 tumor suppressor pathway. By covalently inhibiting USP7, **FT827** triggers the degradation of MDM2, thereby stabilizing p53 and inducing downstream effects like cell cycle arrest and apoptosis.



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**Caption:** Inhibition of USP7 by **FT827** leads to p53 activation.



#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon the findings related to **FT827**.

## Biochemical USP7 Inhibition Assay (Ubiquitin-Rhodamine)

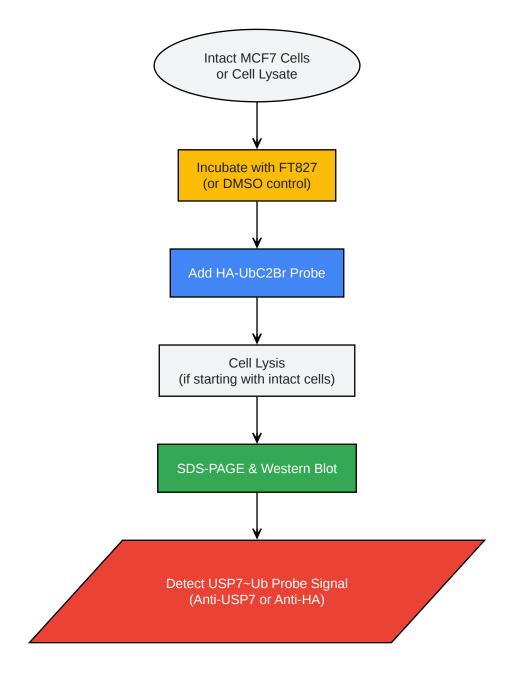
This assay quantifies the enzymatic activity of USP7 in the presence of an inhibitor.

- Reagents: Recombinant USP7CD (catalytic domain) or USP7C-term, Ubiquitin-Rhodamine
   110 substrate, assay buffer, 10 mM citric acid (stop solution).
- Procedure:
  - 1. Serially dilute **FT827** in assay buffer in a 96-well plate.
  - 2. Add a fixed concentration of recombinant USP7 enzyme (e.g., 3 nM for USP7CD) to each well.
  - 3. Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding and covalent modification.
  - 4. Initiate the enzymatic reaction by adding 25 nM Ubiquitin-Rhodamine 110 substrate.
  - 5. Incubate for 1 hour at room temperature.
  - 6. Terminate the reaction by adding the citric acid stop solution.
  - 7. Measure fluorescence intensity using a plate reader with 485 nm excitation and 520 nm emission filters.[5]
  - 8. Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **Cellular Target Engagement Profiling**



This method confirms that the inhibitor engages with its intended target within a complex cellular environment.



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**Caption:** Workflow for DUB activity-based profiling.

- Materials: MCF7 breast cancer cells, FT827, DMSO, HA-tagged ubiquitin bromoethyl (HA-UbC2Br) probe, lysis buffer, antibodies for Western blotting (anti-USP7, anti-HA).
- Protocol (Intact Cells):



- Treat intact MCF7 cells with varying concentrations of FT827 or DMSO for a specified time.
- 2. Add the HA-UbC2Br active site probe, which covalently binds to the active site of DUBs.
- 3. Lyse the cells and collect the protein extracts.
- Protocol (Cell Lysates):
  - 1. Prepare crude cell extracts from untreated MCF7 cells.
  - 2. Incubate the lysates with FT827 or DMSO.
  - 3. Add the HA-UbC2Br probe to the treated lysates.
- Analysis:
  - 1. Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.
  - 2. Probe the membrane with an anti-USP7 antibody. The formation of a higher molecular weight band (USP7~Ub probe) indicates active USP7.
  - 3. Successful inhibition by **FT827** is observed as a dose-dependent decrease in the intensity of the USP7~Ub probe band, demonstrating that **FT827** blocked the active site from the probe.[4][7]

#### **Surface Plasmon Resonance (SPR)**

SPR is used to determine the binding kinetics and affinity (Kd) of FT827 to USP7.

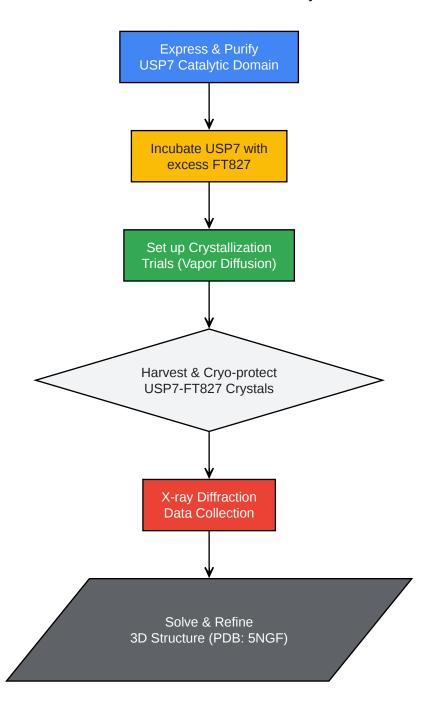
- Setup: Immobilize recombinant USP7CD on a sensor chip. Use a control surface (e.g., with an unrelated protein like Akt-PH domain) to subtract non-specific binding.
- Procedure:
  - 1. Flow a series of concentrations of **FT827** in solution over the sensor and control surfaces.
  - 2. Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound, in real-time.



- 3. Record the association and dissociation phases.
- 4. Fit the resulting sensorgram data to a suitable binding model to calculate the apparent dissociation constant (Kd).[4][7]

#### X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-enzyme interaction.





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**Caption:** Workflow for X-ray crystallography of the USP7-**FT827** complex.

- Protein Preparation: Express and purify the catalytic domain of USP7.
- Complex Formation: Incubate the purified USP7 with an excess of FT827 to ensure complete covalent modification.
- Crystallization: Screen for crystallization conditions using methods like vapor diffusion until diffraction-quality crystals of the USP7-FT827 complex are obtained.
- Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
- Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure. The resulting model (PDB ID: 5NGF) reveals the precise covalent linkage between the vinylsulfonamide of **FT827** and the sulfur atom of Cys223.[9]

#### Conclusion

FT827 is a highly selective, covalent inhibitor of USP7 that targets the catalytic Cys223 residue. Its mechanism of action, binding kinetics, and cellular engagement have been thoroughly validated through a suite of biochemical, biophysical, and structural biology techniques. By binding to a unique apo-conformation and forming an irreversible bond, FT827 effectively inactivates USP7, leading to the stabilization of p53. This makes FT827 an invaluable tool for studying USP7 biology and a promising lead compound for the development of novel anticancer therapeutics.

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- To cite this document: BenchChem. [FT827 covalent binding to Cys223 of USP7].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607561#ft827-covalent-binding-to-cys223-of-usp7]

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